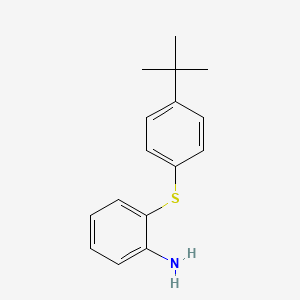

2-(4-tert-Butylphenylthio)aniline

Description

Properties

Molecular Formula |

C16H19NS |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)sulfanylaniline |

InChI |

InChI=1S/C16H19NS/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |

InChI Key |

VOGSGYKQSQMMQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(tert-Butyl)aniline

- Molecular Formula : C₁₀H₁₅N

- Molecular Weight : 149.24 g/mol .

- Key Differences :

- Lacks the thioether bridge and the ortho-substituted phenyl ring.

- Simpler structure results in lower molecular weight and reduced steric hindrance.

- LogP : Estimated ~3.5 (lower than 2-(4-tert-Butylphenylthio)aniline due to absence of thioether and additional phenyl group).

- Applications : Intermediate in agrochemicals and dyes, where minimal steric bulk is advantageous .

2-Chloro-4-tert-butyl-6-nitroaniline

- Molecular Formula : C₁₀H₁₃ClN₂O₂

- Molecular Weight : 228.68 g/mol .

- Key Differences: Contains electron-withdrawing substituents (Cl, NO₂), which decrease electron density on the aromatic ring. Higher polarity compared to this compound, leading to different solubility profiles (e.g., better solubility in polar solvents). Reactivity: Nitro groups facilitate reduction reactions, whereas the thioether in the target compound may undergo oxidation to sulfoxides or sulfones.

- Applications : Used in the synthesis of herbicides and pharmaceuticals requiring nitro-functionalized intermediates .

4-[β-(Methylthio)ethylamino]aniline

- Molecular Formula : C₉H₁₄N₂S

- Molecular Weight : 182.29 g/mol .

- Key Differences: Features a methylthioethylamino side chain instead of a tert-butylphenylthio group. Lower molecular weight and higher flexibility due to the ethyl linkage. LogP: Estimated ~2.8 (less lipophilic than this compound).

- Applications : Intermediate in dye synthesis and coordination chemistry, leveraging the sulfur atom for metal-ligand interactions .

4-Tert-Butyl-2-Nitro Phenol

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol .

- Key Differences: Phenolic hydroxyl group (OH) instead of aniline (NH₂), making it significantly more acidic (pKa ~7–8 vs. pKa ~4.6 for aniline derivatives). Nitro group enhances electrophilic substitution reactivity.

- Applications : Used as a corrosion inhibitor and intermediate in polymer stabilizers .

Physico-Chemical and Reactivity Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Key Reactivity |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₉NS | 257.39 | tert-Butyl, thioether | ~5.0 | Thioether oxidation, electrophilic aromatic substitution (moderated by tert-butyl) |

| 4-(tert-Butyl)aniline | C₁₀H₁₅N | 149.24 | tert-Butyl | ~3.5 | Diazotization, nucleophilic substitution |

| 2-Chloro-4-tert-butyl-6-nitroaniline | C₁₀H₁₃ClN₂O₂ | 228.68 | Cl, NO₂, tert-Butyl | ~3.8 | Nitro reduction, halogen displacement |

| 4-[β-(Methylthio)ethylamino]aniline | C₉H₁₄N₂S | 182.29 | Methylthioethylamino | ~2.8 | Sulfur alkylation, amine functionalization |

| 4-Tert-Butyl-2-Nitro Phenol | C₁₀H₁₃NO₃ | 195.22 | OH, NO₂, tert-Butyl | ~2.2 | Nitro reduction, esterification (via OH) |

Q & A

[Basic] What are the optimized synthetic routes for 2-(4-tert-Butylphenylthio)aniline, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, reacting 4-tert-butylthiophenol with 2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF) followed by reduction of the nitro group yields the target compound. Catalysts like CuI or Pd-based systems can enhance coupling efficiency . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. Post-synthesis purification via column chromatography or ethanol crystallization (yields ~90% ) ensures high purity.

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and tert-butyl protons (δ 1.3 ppm). The thioether group’s deshielding effect distinguishes it from oxygen analogs .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 286.1).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

PubChem-derived computational data (InChIKey, SMILES) cross-validates structural assignments .

[Advanced] How do steric and electronic effects of the tert-butylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The tert-butyl group imposes steric hindrance, reducing accessibility to the sulfur atom in substitution reactions. Electronically, the thioether’s lone pairs enhance nucleophilicity, but steric bulk may limit reactivity in bulky electrophilic environments. Comparative studies with smaller substituents (e.g., methylthio analogs ) show higher reaction rates due to reduced steric effects. Computational modeling (DFT) quantifies steric maps and frontier molecular orbitals to predict regioselectivity .

[Advanced] What computational approaches are used to predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors, prioritizing hydrogen bonding with the aniline NH₂ and hydrophobic contacts with the tert-butyl group .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM/PBSA).

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs .

[Basic] What are the common derivatives of this compound, and how are they synthesized?

Methodological Answer:

| Derivative | Synthetic Route | Key Modifications |

|---|---|---|

| 2-(4-Fluorophenylthio)aniline | NAS using 4-fluorothiophenol | Enhanced electronic polarization |

| 2-(Methylthio)aniline | SN2 reaction with methyl iodide | Reduced steric bulk |

| Nitro-substituted analogs | Direct nitration followed by reduction | Adjusts redox properties |

Derivatives are synthesized via tailored NAS, cross-coupling, or functional group interconversion, with purification via flash chromatography .

[Advanced] How can researchers resolve contradictions in reported biological activities of structurally similar thioaniline derivatives?

Methodological Answer:

Contradictions often arise from substituent-dependent bioactivity. Systematic approaches include:

- Control Experiments : Replicate assays under identical conditions (pH, solvent, cell lines) to isolate structural effects .

- SAR Analysis : Compare EC₅₀ values across analogs (e.g., tert-butyl vs. isopropylthio ) to identify critical substituents.

- Mechanistic Profiling : Use kinase inhibition assays or radioligand binding studies to differentiate target specificity .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends masked in individual studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.